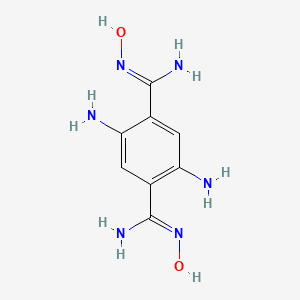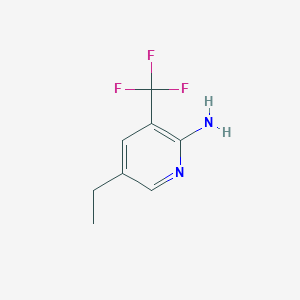
3-(2,6-Dimethoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dimethoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound with a complex structure that includes a dimethoxyphenyl group, a hydroxy group, and a methoxy-methylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps, starting with the preparation of the 2,6-dimethoxyphenyl precursor. This can be achieved through the methylation of 2,6-dihydroxyphenol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .
The next step involves the formation of the hydroxy group and the amide linkage. This can be done through a series of reactions including hydroxylation and amidation. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.
化学反应分析
Types of Reactions
3-(2,6-Dimethoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine.
科学研究应用
3-(2,6-Dimethoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has a wide range of scientific research applications, including:
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
作用机制
The mechanism of action of 3-(2,6-Dimethoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Tris(2,6-dimethoxyphenyl)methyl radical: This compound has a similar structural motif but differs in its radical nature and reactivity.
Tris(2,6-dimethoxyphenyl)phosphine: Another related compound with a phosphine group, used in various chemical reactions.
Uniqueness
3-(2,6-Dimethoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
分子式 |
C13H19NO5 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC 名称 |
3-(2,6-dimethoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C13H19NO5/c1-14(19-4)12(16)8-9(15)13-10(17-2)6-5-7-11(13)18-3/h5-7,9,15H,8H2,1-4H3 |
InChI 键 |
ONIGWVRJDSBAPA-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)CC(C1=C(C=CC=C1OC)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-methyl-2-[[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14766201.png)



![((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14766222.png)

![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14766250.png)
